Cas no 3204-64-6 (Phenyl 3,4-diaminobenzoate)
Phenyl 3,4-diaminobenzoate Chemical and Physical Properties
Names and Identifiers
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- Phenyl 3,4-diaminobenzoate
- 3204-64-6
- SB79658
- Benzoic acid, 3,4-diamino-, phenyl ester
- SCHEMBL1901502
- A852482
- DTXSID50623349
- Phenyl3,4-diaminobenzoate
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- MDL: MFCD00451113
- Inchi: 1S/C13H12N2O2/c14-11-7-6-9(8-12(11)15)13(16)17-10-4-2-1-3-5-10/h1-8H,14-15H2
- InChI Key: PRHCPIGZWZUJAR-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C(C1C=CC(=C(C=1)N)N)=O
Computed Properties
- Exact Mass: 228.08996
- Monoisotopic Mass: 228.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 78.3Ų
Experimental Properties
- PSA: 78.34
Phenyl 3,4-diaminobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094121-1g |
Phenyl 3,4-diaminobenzoate |
3204-64-6 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Ambeed | A685015-1g |
Phenyl 3,4-diaminobenzoate |
3204-64-6 | 95+% | 1g |
$233.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733180-1g |
Phenyl 3,4-diaminobenzoate |
3204-64-6 | 98% | 1g |
¥2120.00 | 2024-08-02 | |
| Crysdot LLC | CD12084116-5g |
Phenyl 3,4-diaminobenzoate |
3204-64-6 | 95+% | 5g |
$746 | 2024-07-24 |
Phenyl 3,4-diaminobenzoate Suppliers
Phenyl 3,4-diaminobenzoate Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Phenyl 3,4-diaminobenzoate
Phenyl 3,4-diaminobenzoate (CAS No. 3204-64-6): A Comprehensive Overview
Phenyl 3,4-diaminobenzoate, identified by the chemical compound code CAS No. 3204-64-6, is a significant molecule in the field of chemical and pharmaceutical research. This compound, with its unique structural and functional properties, has garnered considerable attention due to its potential applications in various scientific domains.
The molecular structure of Phenyl 3,4-diaminobenzoate consists of a benzoate core substituted with two amino groups at the 3 and 4 positions. This arrangement imparts specific reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry. The presence of these amino groups allows for further functionalization, enabling the creation of more complex derivatives with tailored properties.
In recent years, there has been growing interest in exploring the applications of Phenyl 3,4-diaminobenzoate in pharmaceutical development. Its ability to act as a precursor for various bioactive molecules has been highlighted in several studies. For instance, researchers have investigated its role in synthesizing novel therapeutic agents that target specific biological pathways. These studies suggest that derivatives of this compound may offer promising solutions in the treatment of chronic diseases and inflammatory conditions.
One of the most intriguing aspects of Phenyl 3,4-diaminobenzoate is its potential in material science. The compound's unique chemical properties make it suitable for use in advanced materials such as conductive polymers and liquid crystals. Recent advancements in nanotechnology have further expanded its utility, with researchers exploring its incorporation into nanoscale devices and sensors. These innovations highlight the versatility of this molecule and its significance beyond traditional pharmaceutical applications.
The synthesis of Phenyl 3,4-diaminobenzoate is another area where significant progress has been made. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are crucial for facilitating further research and commercialization efforts. Additionally, green chemistry principles have been increasingly applied to its synthesis, minimizing environmental impact while maintaining high purity standards.
The biological activity of Phenyl 3,4-diaminobenzoate has also been a focus of extensive research. Studies have demonstrated its potential as an antioxidant and anti-inflammatory agent. The compound's ability to scavenge free radicals and modulate inflammatory pathways makes it a promising candidate for developing novel therapeutics. Furthermore, its interaction with biological targets has been studied to understand its mechanisms of action, providing insights for future drug design.
In conclusion, Phenyl 3,4-diaminobenzoate (CAS No. 3204-64-6) is a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique structural features and functional properties make it a valuable asset in pharmaceuticals, materials science, and nanotechnology. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation.
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